N-(3-ISOPROPOXYPROPYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an isopropoxypropyl group and a methylthio phenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” typically involves the reaction of an isocyanate with an amine. One possible route is:
Starting Materials: 3-isopropoxypropylamine and 3-(methylthio)phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The amine is added dropwise to a solution of the isocyanate at low temperature (0-5°C) to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ureas.
Scientific Research Applications
“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for “N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” would depend on its specific application. For instance:
Biological Activity: If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Chemical Reactions: The urea group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-isopropoxypropyl)-N’-phenylurea: Lacks the methylthio group, which may affect its reactivity and properties.
N-(3-methoxypropyl)-N’-[3-(methylthio)phenyl]urea: Similar structure but with a methoxy group instead of an isopropoxy group, potentially altering its solubility and reactivity.
Uniqueness
“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” is unique due to the combination of the isopropoxypropyl and methylthio phenyl groups, which may impart distinct chemical and physical properties compared to other ureas.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(3-propan-2-yloxypropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)18-9-5-8-15-14(17)16-12-6-4-7-13(10-12)19-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSTYXMZQBQACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CC(=CC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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